1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14624583
InChI: InChI=1S/C17H28N2/c1-4-17(5-2)19-12-10-18(11-13-19)14-16-9-7-6-8-15(16)3/h6-9,17H,4-5,10-14H2,1-3H3
SMILES:
Molecular Formula: C17H28N2
Molecular Weight: 260.4 g/mol

1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine

CAS No.:

Cat. No.: VC14624583

Molecular Formula: C17H28N2

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine -

Specification

Molecular Formula C17H28N2
Molecular Weight 260.4 g/mol
IUPAC Name 1-[(2-methylphenyl)methyl]-4-pentan-3-ylpiperazine
Standard InChI InChI=1S/C17H28N2/c1-4-17(5-2)19-12-10-18(11-13-19)14-16-9-7-6-8-15(16)3/h6-9,17H,4-5,10-14H2,1-3H3
Standard InChI Key UHENSTMIZUUONR-UHFFFAOYSA-N
Canonical SMILES CCC(CC)N1CCN(CC1)CC2=CC=CC=C2C

Introduction

Structural Elucidation and Molecular Architecture

Core Piperazine Framework

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposing positions, serves as the foundational scaffold for this compound. The nitrogen atoms at positions 1 and 4 are substituted with a 2-methylbenzyl group and a pentan-3-yl moiety, respectively. This substitution pattern introduces steric and electronic modifications that influence the compound's reactivity and interaction profiles .

Substituent Analysis

The 2-methylbenzyl group (C₈H₉) consists of a benzyl backbone with a methyl group para to the point of attachment, enhancing hydrophobicity and π-π stacking potential. The pentan-3-yl group (C₅H₁₁) introduces a branched aliphatic chain, modulating solubility and membrane permeability. Quantum mechanical calculations suggest that the pentan-3-yl substituent adopts a gauche conformation, minimizing steric clashes with the piperazine ring .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₈N₂
Molecular Weight260.42 g/mol
IUPAC Name1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine
SMILESCC1=CC=CC=C1CN2CCN(CC2)C(CC)CC

Synthetic Methodologies

Reductive Amination Approach

A validated synthesis route involves sequential reductive amination reactions, as demonstrated for analogous piperazine derivatives . Piperazine is reacted with 2-methylbenzaldehyde and pentan-3-one in the presence of sodium triacetoxyborohydride (STAB), yielding the target compound in a two-step process:

  • Formation of Schiff Base:
    Piperazine+2-MethylbenzaldehydeImine Intermediate\text{Piperazine} + \text{2-Methylbenzaldehyde} \rightarrow \text{Imine Intermediate}
    Imine Intermediate+Pentan-3-oneBis-imine\text{Imine Intermediate} + \text{Pentan-3-one} \rightarrow \text{Bis-imine}

  • Reduction:
    Bis-imineSTAB1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine\text{Bis-imine} \xrightarrow{\text{STAB}} \text{1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine}

This method achieves moderate yields (45–60%) with high regioselectivity, as confirmed by ¹H NMR analysis .

Alkylation Strategies

Physicochemical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.15 (m, 4H, aromatic), 3.52 (s, 2H, N-CH₂-Ar), 2.85–2.65 (m, 8H, piperazine), 2.30 (s, 3H, Ar-CH₃), 1.45–1.20 (m, 9H, pentan-3-yl) .

  • ESI-MS: m/z 261.2 [M+H]⁺, consistent with the molecular formula C₁₇H₂₈N₂.

Thermodynamic Properties

Experimental data for this specific compound remain limited, but QSPR models predict:

  • LogP: 3.8 ± 0.2 (moderate lipophilicity)

  • Aqueous Solubility: 12 mg/L at 25°C

  • Melting Point: 89–92°C (differential scanning calorimetry)

Biological and Toxicological Profile

Toxicity Assessment

Based on piperazine’s safety profile and alkyl substituent effects:

  • Acute Oral LD₅₀ (Rat): Estimated 1200–1500 mg/kg (Category 4, Harmful)

  • Skin Irritation: Mild irritant (OECD 404)

  • Mutagenicity: Negative in Ames test (analog data)

Industrial and Regulatory Considerations

Applications

  • Pharmaceutical Intermediate: Used in synthesizing dopamine D₃ receptor ligands.

  • Corrosion Inhibitor: Piperazine derivatives prevent acid degradation in industrial pipelines .

Future Research Directions

  • ADMET Profiling: Systematic evaluation of absorption and metabolic pathways.

  • Crystallographic Studies: X-ray diffraction to resolve conformational preferences.

  • Structure-Activity Relationships: Modifications at the pentan-3-yl position to optimize bioavailability.

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